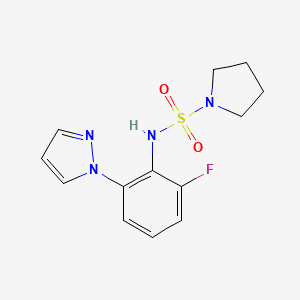![molecular formula C15H21N3O B7592313 2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a spirocyclic ketone derivative that has been synthesized using various methods.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone.
Wirkmechanismus
The exact mechanism of action of 2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone is not fully understood. However, it has been suggested that this compound may act on the GABAergic system, which is involved in the regulation of anxiety and mood. Additionally, this compound may modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone has been found to exhibit several biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant activities. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone in lab experiments is its potential therapeutic applications. This compound may be useful in the development of new drugs for the treatment of anxiety, depression, and neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone. One direction is to further investigate the mechanism of action of this compound. Additionally, future studies may focus on the development of new drugs based on the structure of this compound. Furthermore, studies may investigate the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion:
In conclusion, 2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone is a chemical compound that has potential therapeutic applications. This compound has been studied for its anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, this compound has been found to increase the levels of GABA and BDNF in the brain. Future studies may investigate the mechanism of action of this compound and its potential use in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of 2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone has been achieved using different methods. One of the methods used for the synthesis of this compound involves the reaction of 2-aminopyridine and cyclohexanone in the presence of a catalyst. Another method involves the reaction of 2-aminopyridine and 5-methyl-2-bromopyrazine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone has been studied for its potential therapeutic applications. This compound has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12-9-17-13(10-16-12)14(19)18-8-7-15(11-18)5-3-2-4-6-15/h9-10H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUDTLYXXRHSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC3(C2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)